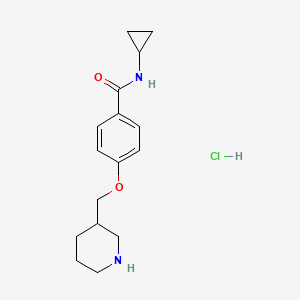

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

CAS No.: 1332530-77-4

Cat. No.: VC2846616

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332530-77-4 |

|---|---|

| Molecular Formula | C16H23ClN2O2 |

| Molecular Weight | 310.82 g/mol |

| IUPAC Name | N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride |

| Standard InChI | InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H |

| Standard InChI Key | MEFPGJGRJCKIHV-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl |

| Canonical SMILES | C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl |

Introduction

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly in neurological applications. Its unique molecular structure includes a cyclopropyl group, a piperidine moiety, and a methoxy-substituted benzamide, which contribute to its versatility in interacting with biological targets.

Synthesis and Preparation

The synthesis of N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride typically involves a multi-step organic reaction process. The primary method includes the reaction of 4-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), which aids in forming the amide bond. The reaction conditions are controlled, often performed at room temperature and stirred for several hours to ensure complete conversion of reactants into the desired product.

Mechanism of Action and Biological Applications

The mechanism of action for N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. Upon binding to these targets, the compound modulates their activity, which can lead to various biological effects. For instance, it has been studied for its potential role as an inhibitor of neurotransmitter transporters, influencing synaptic transmission and potentially providing therapeutic effects in neurological disorders.

Physical and Chemical Characteristics

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is characterized as a white to off-white solid at room temperature. It is soluble in organic solvents but may have limited solubility in water due to its hydrophobic cyclopropyl and piperidine components. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and experiments.

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups. Its reactivity profile allows for modification through various chemical reactions, which can yield derivatives with different biological activities.

Applications in Research and Industry

N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride has several applications across different scientific fields, particularly in drug discovery and development. Its potential in neurological applications and receptor modulation studies underscores its significance in ongoing research within medicinal chemistry.

Comparison with Similar Compounds

Another compound with similar structural features is N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride. This compound also features a cyclopropyl group and a piperidine moiety but differs in the position of the piperidine attachment. It is explored for its pharmacological properties, particularly in pain management and anti-inflammatory applications.

Comparison Table

| Property | N-Cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide Hydrochloride | N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₆H₂₃ClN₂O₂ | C₁₆H₂₂N₂O₂ |

| Molecular Weight | Approximately 310.82 g/mol | 274.36 g/mol |

| CAS Number | 1332530-77-4 | Not specified |

| Biological Applications | Neurological disorders | Pain management, anti-inflammatory |

| Synthesis | Reaction of 4-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamine | Reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with cyclopropylamine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume